Melting Point Divergence Enables Distinct Handling and Formulation Pathways
1-(beta-Phenethyl)-3-phenyl-2-thiourea exhibits a melting point range of 105–107°C, as consistently reported by multiple vendors . This is substantially lower than that of its closest structural analogs: 1-benzyl-3-phenylthiourea (156–158°C) and N,N'-diphenylthiourea (152–155°C) [1], but higher than N-(2-phenylethyl)thiourea (136–140°C) . The ~50°C reduction relative to the benzyl analog indicates significantly weaker intermolecular interactions, which may influence solubility and thermal stability in formulation or synthetic applications.
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 105–107°C |
| Comparator Or Baseline | 1-benzyl-3-phenylthiourea: 156–158°C; N,N'-diphenylthiourea: 152–155°C; N-(2-phenylethyl)thiourea: 136–140°C |
| Quantified Difference | 51–53°C lower than benzyl analog; 47–48°C lower than diphenyl analog; 31–33°C lower than mono-phenethyl analog |
| Conditions | Reported vendor specifications; standard laboratory conditions |
Why This Matters
The distinct melting point directly impacts thermal processing, recrystallization solvent selection, and storage stability, providing a clear differentiation for researchers requiring specific solid-state properties.
- [1] Common Chemistry. (2024). Diphenylthiourea (CAS 102-08-9). CAS Common Chemistry. View Source
